

Technical Support Center: MOG (35-55) & Complete Freund's Adjuvant Emulsification

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Compound of Interest

Compound Name: MOG (35-55), human

Cat. No.: B13386383

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Myelin Oligodendrocyte Glycoprotein (35-55) peptide and Complete Freund's Adjuvant (CFA) to create a stable and effective emulsion for inducing Experimental Autoimmune Encephalomyelitis (EAE).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of MOG/CFA emulsions.

Troubleshooting & Optimization

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| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|--|--|
| Emulsion is unstable and separates into two phases. | 1. Inadequate mixing time or force.[1] 2. Incorrect ratio of aqueous phase (MOG solution) to oil phase (CFA).[2] [3] 3. Temperature of reagents not optimal (should be cold).[4] | 1. For the two-syringe method, continue mixing for a longer duration (e.g., 30-45 minutes) until a thick, white, "toothpastelike" consistency is achieved. [1] For vortexing, ensure vigorous and continuous mixing. 2. Strictly adhere to a 1:1 volume ratio of MOG peptide solution to CFA.[2][3] 3. Pre-cool both the MOG solution and CFA on ice before and during the emulsification process.[4] |
| The emulsion drop disperses when placed in water (Fails the "drop test"). | The emulsion is an oil-in-water emulsion, not the required water-in-oil emulsion. This is a critical failure for EAE induction.[1][5] | 1. The aqueous phase (MOG solution) must be added to the oil phase (CFA), not the other way around.[5] 2. Ensure thorough and continuous mixing to allow for the proper formation of water droplets within the oil phase. The final emulsion should be thick and not disperse in water.[1] A successful drop test shows the emulsion drop remaining intact.[4] |
| Difficulty in drawing the viscous emulsion into the injection syringe. | The emulsion is too thick due to over-emulsification or low temperature. | 1. While a thick emulsion is desired, if it becomes unworkable, you can let it warm slightly at room temperature for a very short period to reduce viscosity. 2. Use a larger gauge needle (e.g., 20G) to draw up the |







emulsion and then switch to a smaller gauge needle (e.g., 26G or 27G) for injection.[2][6]

No or low incidence of EAE in immunized mice.

1. Poor quality of the emulsion.
[1][7] 2. Incorrect dosage of
MOG peptide or Pertussis
Toxin (PTX).[8] 3. Improper
injection technique (e.g.,
intraperitoneal instead of
subcutaneous injection).[1] 4.
Quality of reagents (MOG
peptide, CFA, PTX).[8] 5.
Mouse strain, age, or health
status.[5][9]

1. Re-evaluate your emulsification protocol. Ensure a stable, water-in-oil emulsion is formed as confirmed by the drop test. The quality of the emulsion is a critical factor for consistent EAE induction.[7] 2. Verify the calculations for MOG and PTX concentrations. Refer to established protocols for appropriate dosages for your specific mouse strain.[2][4][6] [7][10][11][12][13][14] 3. Ensure the emulsion is injected subcutaneously at the recommended sites (e.g., flanks).[6][11] After 30 days, you should still be able to find the emulsion at the injection site upon skin dissection.[1] 4. Use high-quality reagents from reputable suppliers. Check the storage conditions and expiration dates of all components. 5. Use the appropriate mouse strain (C57BL/6 is common for MOG 35-55).[2][11] Mice should be of the recommended age (typically 8-12 weeks old).[9] Ensure the animals are healthy and free from infections that could alter the immune response.[5]



Severe ulceration or abscess at the injection site.

 CFA can cause strong local inflammatory reactions. 2.
 Contamination of the emulsion or injection site. 1. This is a known side effect of CFA. Ensure the injection volume is not excessive at a single site. Some protocols recommend splitting the total volume across two sites.[6][10] 2. Prepare the emulsion under sterile conditions.[7] Disinfect the injection site on the animal before administration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal consistency of a properly prepared MOG/CFA emulsion?

A1: A well-prepared emulsion should be thick, viscous, and white, often described as having a "toothpaste-like" consistency.[1] It should not be watery or show any signs of phase separation.

Q2: How do I perform the "drop test" to check my emulsion quality?

A2: To perform the drop test, dispense a small drop of your emulsion from the syringe into a beaker of cold water. A stable water-in-oil emulsion will hold its shape as a distinct droplet and will not disperse.[1][4] If the drop dissipates or creates a milky cloud, it is likely an oil-in-water emulsion and is not suitable for EAE induction.[1]

Q3: For how long and at what temperature can I store the MOG/CFA emulsion?

A3: Once prepared, the emulsion can be stored at 4°C. Some studies have shown that emulsions can be stable and effective for several weeks to months when stored at this temperature.[7][13][14][15] However, for maximum consistency and efficacy, it is often recommended to prepare the emulsion fresh or the day before the experiment.[15] Some commercial pre-filled syringes are stable for about 20 days at 2-4°C.[16][17] Do not freeze the emulsion.[16][17]

Q4: What are the key reagents and their typical concentrations for EAE induction with MOG (35-55)?



A4: The key reagents and their typical dosages per mouse are summarized in the table below. Note that optimal amounts may vary depending on the specific protocol and mouse strain.

| Reagent | Typical Concentration/Dosage per Mouse | Mouse Strain |
|-------------------------------------|---|--------------|
| MOG (35-55) Peptide | 50 - 300 μg | C57BL/6 |
| Complete Freund's Adjuvant (CFA) | Typically 100 μL (in a 1:1 emulsion with MOG solution) | C57BL/6 |
| Mycobacterium tuberculosis (in CFA) | 200 - 500 μg | C57BL/6 |
| Pertussis Toxin (PTX) | 80 - 400 ng (often administered on day 0 and day 2) | C57BL/6 |

Data compiled from multiple sources.[2][3][4][6][7][8][9][10][13][14][18]

Q5: What is the purpose of each component in the EAE induction mixture?

A5:

- MOG (35-55) Peptide: This is the autoantigen that mimics a component of the myelin sheath in the central nervous system (CNS). It triggers an autoimmune response.[19]
- Complete Freund's Adjuvant (CFA): This is a powerful adjuvant that stimulates a strong immune response. It consists of a water-in-oil emulsion and heat-killed Mycobacterium tuberculosis. The oil depot slowly releases the antigen, while the mycobacteria activate the innate immune system.[3]
- Pertussis Toxin (PTX): PTX acts as an additional adjuvant and is crucial for facilitating the entry of pathogenic T cells into the CNS by increasing the permeability of the blood-brain barrier.[3][10][20]

Experimental Protocols & Visualizations



Detailed Methodology: Two-Syringe Emulsification

This is a widely used manual method for creating a stable water-in-oil emulsion.

Preparation:

- Prepare the MOG (35-55) peptide solution in sterile PBS or saline to the desired final concentration (e.g., 2 mg/mL).[6]
- Ensure the CFA containing Mycobacterium tuberculosis is well-suspended.
- Pre-cool both the MOG solution and the CFA on ice.[4]

Syringe Loading:

- Using a syringe with a larger gauge needle (e.g., 20G), draw up the required volume of CFA.[2]
- Using a separate syringe, draw up an equal volume of the MOG peptide solution.

· Emulsification:

- Connect the two syringes using a three-way stopcock or a luer-to-luer connector. [2][6]
- Ensure there are no air bubbles in the system.[4][6]
- Begin mixing by pushing the contents from one syringe to the other, repeatedly and forcefully, for at least 10-30 minutes.[2] The mixture will gradually become thicker and whiter.
- The process can be done on ice to maintain a low temperature.[4]

Quality Control:

- The final emulsion should be thick and viscous.
- Perform the "drop test": place a drop of the emulsion into a beaker of cold water. It should remain as a cohesive drop and not disperse.[1][4]

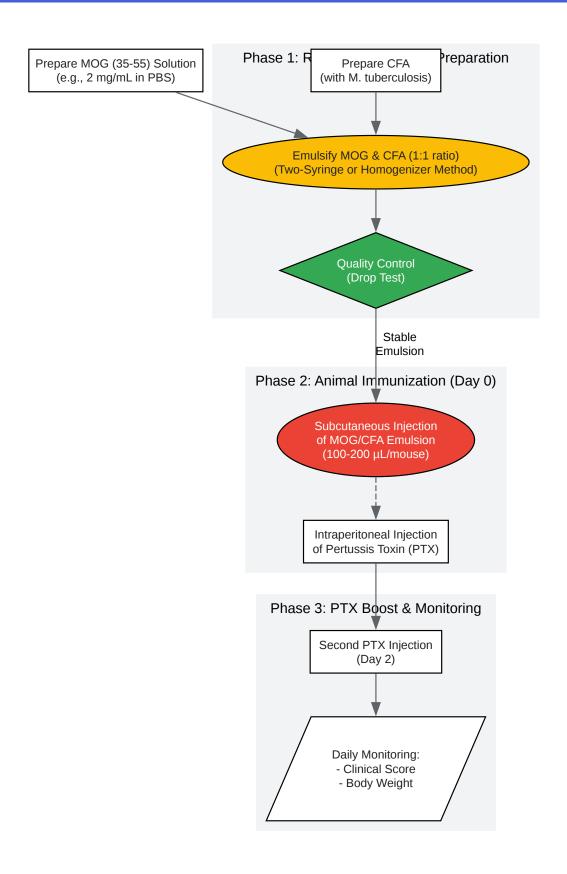


- Injection:
 - Consolidate the entire emulsion into one syringe.
 - Replace the mixing needle with a smaller gauge needle (e.g., 26G or 27G) for subcutaneous injection.[6]
 - \circ Administer the appropriate volume (typically 100-200 μ L total) subcutaneously at one or two sites on the flank of the mouse.[6][10]

Experimental Workflow for EAE Induction

The following diagram illustrates the overall workflow for inducing EAE using MOG (35-55) and CFA.





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